molecular formula C18H16ClN3O3 B7693456 N-(4-chlorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

N-(4-chlorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B7693456
M. Wt: 357.8 g/mol
InChI Key: LROIIPJAKYARPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide is a synthetic organic compound characterized by a propanamide backbone linked to a 1,2,4-oxadiazole ring. The oxadiazole moiety is substituted with a 4-methoxyphenyl group at the 3-position, while the propanamide nitrogen is attached to a 4-chlorophenyl group. This structure combines electron-donating (methoxy) and electron-withdrawing (chloro) substituents, which may influence its physicochemical and pharmacological properties. The compound’s molecular formula is C₁₉H₁₇ClN₃O₃, with a molecular weight of 376.81 g/mol (estimated).

Properties

IUPAC Name

N-(4-chlorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3/c1-24-15-8-2-12(3-9-15)18-21-17(25-22-18)11-10-16(23)20-14-6-4-13(19)5-7-14/h2-9H,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROIIPJAKYARPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(4-Methoxyphenyl)propanehydrazide

A propanoic acid derivative bearing a 4-methoxyphenyl group is esterified to form the ethyl ester, which is subsequently treated with hydrazine hydrate. For example, ethyl 3-(4-methoxyphenyl)propanoate reacts with excess hydrazine hydrate in ethanol under reflux (78°C, 10 hours) to yield 3-(4-methoxyphenyl)propanehydrazide. The reaction is monitored via TLC, and the product is crystallized from ethanol, achieving yields of 75–85%.

Characterization Data

  • 1H NMR (DMSO-d6) : δ 2.62 (t, J = 6.0 Hz, 2H, CH2), 3.73 (s, 3H, OCH3), 4.43 (t, J = 6.0 Hz, 2H, NH2), 6.89–7.45 (m, 4H, Ar–H), 9.11 (s, 1H, NH).

  • 13C NMR : δ 32.5 (CH2), 55.2 (OCH3), 113.8–160.1 (Ar–C), 166.2 (C=O).

Cyclization to 1,2,4-Oxadiazole

The hydrazide intermediate undergoes cyclization with a nitrile or carboxylic acid derivative. For instance, 3-(4-methoxyphenyl)propanehydrazide reacts with 4-chlorobenzoyl chloride in the presence of triethyl orthoformate and acetic acid at 104°C for 5 hours. This forms the oxadiazole ring via dehydration, yielding 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl chloride.

Optimization Notes

  • Solvent : Acetonitrile or DMF improves solubility and reaction homogeneity.

  • Catalyst : Trace acetic acid accelerates cyclization.

  • Yield : 70–80% after crystallization from ethyl acetate.

Propanamide Linkage via Coupling Reactions

The propanamide chain is introduced through coupling reactions between the oxadiazole-bearing carboxylic acid and 4-chloroaniline.

DCC/NHS-Mediated Amidation

A widely employed method uses N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid.

Procedure

  • 3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid (10 mmol) is dissolved in dry acetonitrile.

  • NHS (1.12 g, 10 mmol) and DCC (2.20 g, 10 mmol) are added under nitrogen at 0°C.

  • After 2 hours, 4-chloroaniline (10 mmol) is introduced, and the mixture is stirred at room temperature for 12 hours.

  • The precipitate (dicyclohexylurea) is filtered, and the filtrate is concentrated. The crude product is purified via column chromatography (ethyl acetate/hexane, 1:3).

Yield and Purity

  • Yield : 65–75%

  • Purity : >95% (HPLC)

  • 1H NMR (CDCl3) : δ 2.67 (t, J = 8.0 Hz, 2H, CH2), 3.81 (s, 3H, OCH3), 6.82–7.68 (m, 8H, Ar–H), 8.21 (s, 1H, NH).

HATU-Assisted Coupling

For higher efficiency, hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) is used as a coupling reagent.

Protocol

  • 3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid (10 mmol), HATU (4.56 g, 12 mmol), and DIPEA (3.5 mL, 20 mmol) are mixed in DMF.

  • After 30 minutes, 4-chloroaniline (10 mmol) is added, and the reaction is stirred for 6 hours.

  • The product is extracted with ethyl acetate and washed with brine.

Advantages

  • Yield : 80–85%

  • Reaction Time : 6 hours (vs. 12 hours for DCC).

One-Pot Tandem Synthesis

A streamlined approach combines oxadiazole formation and amide coupling in a single pot.

Steps

  • 4-Methoxybenzonitrile (10 mmol) and hydroxylamine hydrochloride (12 mmol) react in ethanol/water (1:1) at 80°C for 4 hours to form N-hydroxy-4-methoxybenzimidamide.

  • 3-(4-Chlorophenylamino)propanoic acid (10 mmol) and EDCl (2.0 g, 10 mmol) are added, and the mixture is stirred at 60°C for 12 hours.

  • Cyclization occurs spontaneously, yielding the target compound.

Performance Metrics

  • Yield : 60–70%

  • Purity : 90–92% (requires recrystallization from methanol).

Comparative Analysis of Preparation Methods

MethodReagents/ConditionsYield (%)Purity (%)Time (h)
Hydrazide CyclizationHydrazine hydrate, triethyl orthoformate70–809515
DCC/NHS CouplingDCC, NHS, 4-chloroaniline65–759514
HATU CouplingHATU, DIPEA80–85976
One-Pot SynthesisEDCl, hydroxylamine hydrochloride60–709016

Key Observations

  • HATU Coupling offers the best balance of yield and time efficiency.

  • One-Pot Synthesis reduces purification steps but compromises purity.

  • Hydrazide Cyclization is preferable for large-scale synthesis due to cost-effectiveness.

Challenges and Optimization Strategies

Byproduct Formation

Dicyclohexylurea (from DCC) and succinimide (from NHS) necessitate extensive washing. Switching to HATU minimizes byproducts.

Solvent Selection

Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates but complicate purification. Ethyl acetate/hexane mixtures improve crystallization.

Temperature Control

Cyclization at 104°C ensures complete ring closure but risks decomposition. Lower temperatures (80–90°C) with prolonged reaction times (18–24 hours) improve yields .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: The compound can be reduced to form corresponding amines or other reduction products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogenating agents, alkylating agents, and acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used as a probe or tool for studying biological processes and interactions.

    Medicine: The compound may have potential therapeutic applications, such as acting as a drug candidate for treating certain diseases.

    Industry: The compound can be used in the development of new materials, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways: The compound may affect various biochemical pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related molecules:

Compound Name Molecular Formula Key Substituents Synthesis Yield Biological Activity/Application Reference
N-(4-chlorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide C₁₉H₁₇ClN₃O₃ 4-chlorophenyl (amide), 4-methoxyphenyl (oxadiazole) Not reported Hypothesized antimicrobial/receptor modulation
3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)propanamide C₁₇H₂₀N₆O₂ Isopropyl (oxadiazole), pyrimidine-pyrazole (amide) 47% CFTR modulator (research phase)
N-[4-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-2-(4-methoxyphenyl)acetamide C₂₃H₁₈ClN₃O₃ 4-chlorophenyl (oxadiazole), 4-methoxyphenyl (acetamide) Not reported Structural analog for receptor studies
Propanil (N-(3,4-dichlorophenyl)propanamide) C₉H₉Cl₂NO 3,4-dichlorophenyl (amide) Industrial scale Herbicide
Taranabant (N-[(1S,2S)-3-(4-chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-[[5-(trifluoromethyl)pyridin-2-yl]oxy]propanamide) C₂₇H₂₅ClF₃N₃O₂ Trifluoromethylpyridine, cyano, chloro substituents Not reported Obesity treatment (CB1 receptor antagonist)
3-(3-(2-Cyano-4-nitrophenyl)-1,2,4-oxadiazol-5-yl)-N-(9-ethyl-9H-carbazol-3-yl)propanamide C₂₅H₂₀N₆O₃ Cyano-nitrophenyl (oxadiazole), carbazole (amide) 45–60% Cannabinoid receptor studies

Key Findings from Comparison:

Structural Variations and Bioactivity :

  • The 4-methoxyphenyl group on the oxadiazole ring distinguishes the target compound from analogs like 6a-6e (), which feature carbazole or halogenated aryl groups. These substitutions likely alter lipophilicity and receptor binding .
  • Compared to propanil , the target’s oxadiazole ring and 4-chlorophenyl group may enhance specificity for biological targets over herbicidal activity .

Unlike taranabant, which targets CB1 receptors, the target compound lacks a trifluoromethyl group but retains chloro and methoxy substituents that could modulate CNS or peripheral receptor interactions .

Biological Activity

N-(4-chlorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound can be described by the following IUPAC name: This compound . Its molecular formula is C19H19ClN4O3C_{19}H_{19}ClN_{4}O_{3}, and it features a 1,2,4-oxadiazole ring, which is known for its bioactivity.

Synthesis Overview :
The synthesis typically involves the cyclization of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. This process may require dehydrating agents like phosphorus oxychloride or thionyl chloride to facilitate the reaction .

Anticancer Properties

Research has shown that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer activity. For instance, studies have demonstrated that derivatives of 1,2,4-oxadiazoles can induce apoptosis in cancer cell lines such as MCF-7 and HeLa. The mechanism involves the activation of apoptotic pathways through increased expression of p53 and caspase-3 cleavage .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
16aSK-MEL-20.65Induces apoptosis via p53 pathway
16bPANC-12.41Cell cycle arrest at G0-G1 phase
This compoundMCF-7TBDTBD

Antimicrobial Activity

In addition to anticancer effects, oxadiazole derivatives have shown promising antimicrobial activity. They inhibit various pathogenic bacteria and fungi by disrupting their cellular functions. The specific mechanisms can vary based on the structural modifications made to the oxadiazole ring .

Other Biological Activities

Oxadiazoles have also been investigated for their potential as anti-inflammatory and antioxidant agents. These compounds can modulate inflammatory pathways and scavenge free radicals, contributing to their therapeutic potential in treating chronic diseases .

Case Studies

  • Anticancer Study on MCF-7 Cells :
    A study evaluated the effects of a series of oxadiazole derivatives on MCF-7 breast cancer cells. The results indicated that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity compared to those with electron-donating groups. The most active compound showed an IC50 value in the sub-micromolar range .
  • Antimicrobial Evaluation :
    Another study assessed the antimicrobial efficacy of several oxadiazole derivatives against common pathogens such as E. coli and S. aureus. The derivatives demonstrated significant inhibition zones in agar diffusion assays, indicating their potential as new antimicrobial agents .

Q & A

Basic: What are the optimal synthetic routes for N-(4-chlorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves a multi-step process:

  • Step 1: Formation of the 1,2,4-oxadiazole ring via cyclization of an amidoxime intermediate with a carboxylic acid derivative under reflux in ethanol or methanol .
  • Step 2: Coupling the oxadiazole intermediate with 4-chlorophenyl propanamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–25°C .
  • Critical parameters:
    • Solvent polarity (methanol/ethanol for cyclization; DMF for coupling).
    • Temperature control (reflux for cyclization; ambient for coupling).
    • Catalyst selection (e.g., HCl or H₂SO₄ for cyclization ).
      Yields can exceed 60% with strict exclusion of moisture during coupling .

Basic: Which spectroscopic and computational techniques are most effective for confirming the structure of this compound?

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies protons on the chlorophenyl (δ 7.2–7.4 ppm) and methoxyphenyl (δ 6.8–7.0 ppm) groups. The oxadiazole ring protons appear as singlet(s) near δ 8.1–8.3 ppm .
    • ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and oxadiazole ring carbons (~165–175 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ for C₁₈H₁₅ClN₃O₃ requires m/z 356.0802) .
  • Infrared (IR) Spectroscopy: Detects C=O stretch (~1680 cm⁻¹) and C-O-C (methoxy, ~1250 cm⁻¹) .

Advanced: How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

  • Data Collection: Use single crystals grown via slow evaporation (e.g., in ethyl acetate/hexane). Collect data at 100 K using Mo-Kα radiation (λ = 0.71073 Å) .
  • Structure Refinement: Employ SHELXL for refinement. Key metrics:
    • R₁ < 0.05 for high-resolution (<1.0 Å) data.
    • Anisotropic displacement parameters for non-H atoms.
    • Hydrogen bonding analysis (e.g., N–H···O interactions in the propanamide moiety) .
  • Challenges: Disorder in the methoxyphenyl group may require constraints or split models .

Advanced: What strategies are recommended for analyzing contradictory biological activity data across assay models?

Factor Example Resolution Reference
Assay Conditions Compare IC₅₀ values at varying pH (e.g., 7.4 vs. 6.5 for tumor models).
Solubility Use DMSO concentration <0.1% to avoid cytotoxicity artifacts.
Target Specificity Perform competitive binding assays with radiolabeled ligands (e.g., [³H]-CP55,940 for CB2 receptor studies).
Metabolic Stability Incubate with liver microsomes to assess degradation half-life.

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound's bioactivity?

Key Modifications and Effects:

Substituent Biological Impact Reference
4-Chlorophenyl → 3,4-Dichlorophenyl Increased CB2 receptor binding affinity (Ki from 120 nM → 45 nM).
Methoxyphenyl → Nitrophenyl Enhanced antimicrobial activity (MIC ↓ from 32 μg/mL → 8 μg/mL).
Propanamide → Acetamide Reduced metabolic stability (t₁/₂ from 120 → 40 min in microsomes).

Methodology:

  • Synthesize derivatives via parallel synthesis.
  • Screen against target panels (e.g., kinase assays, antimicrobial models).
  • Use molecular docking (AutoDock Vina) to predict binding poses .

Advanced: What computational methods are effective for predicting the compound's pharmacokinetic properties?

  • ADME Prediction:
    • SwissADME: Estimates logP (2.8), bioavailability score (0.55), and BBB permeability (low).
    • CYP450 Inhibition: Use Schrödinger’s QikProp to assess CYP3A4/2D6 interactions .
  • Toxicity:
    • ProTox-II: Predicts hepatotoxicity risk (Probability = 72%).
    • AMES Test (in silico): Negative for mutagenicity .

Advanced: How can researchers address low solubility in in vitro assays?

  • Formulation Strategies:
    • Use co-solvents (e.g., PEG-400) with ≤10% v/v.
    • Prepare cyclodextrin inclusion complexes (e.g., HP-β-CD) to enhance aqueous solubility .
  • Nanosuspensions: Mill compound to <200 nm particles using wet milling (e.g., with Pluronic F68) .

Advanced: What are the best practices for validating target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA):
    • Treat cells with compound (10 μM, 2 hr), lyse, and heat (37–65°C). Detect stabilized target via Western blot .
  • Photoaffinity Labeling:
    • Synthesize a derivative with a diazirine group. Irradiate (365 nm) to crosslink with proximal targets, followed by pull-down/MS identification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.